

In Vivo Pharmacokinetic Profile of the THK5351 R-enantiomer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of the R-enantiomer of THK5351, known as [18F]THK-5451. While the S-enantiomer, [18F]THK-5351, has been more extensively studied as a potential PET tracer for tau pathology in Alzheimer's disease due to its favorable kinetic properties, understanding the pharmacokinetic characteristics of the R-enantiomer is crucial for a complete understanding of the stereoselectivity of this class of compounds. Preclinical studies have demonstrated that the S-enantiomer exhibits a more favorable pharmacokinetic profile compared to the R-enantiomer. [1] This document summarizes the available quantitative data, details the experimental methodologies used in these preclinical evaluations, and provides visualizations of the experimental workflow.

Quantitative Pharmacokinetic Data

The in vivo biodistribution of the R-enantiomer of THK5351, [18F]THK-5451, was evaluated in preclinical mouse models. The following table summarizes the brain uptake of [18F]THK-5451 at various time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). For comparative purposes, data for the S-enantiomer, [18F]THK-5351, is also presented.



Time Point	[18F]THK-5451 (R- enantiomer) Brain Uptake (%ID/g)	[18F]THK-5351 (S- enantiomer) Brain Uptake (%ID/g)
2 min	8.23 ± 1.21	9.20 ± 0.88
10 min	6.45 ± 0.95	5.57 ± 0.63
30 min	4.12 ± 0.54	2.56 ± 0.29
60 min	2.89 ± 0.37	1.45 ± 0.18

Data sourced from Harada et al., Journal of Nuclear Medicine, 2016.

These data indicate that while both enantiomers exhibit significant initial brain uptake, the Renantiomer, [18F]THK-5451, demonstrates slower clearance from the brain compared to the Senantiomer, [18F]THK-5351.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following experimental protocol:

1. Animal Model:

 Male ddY mice weighing between 25 and 30 grams were used for the ex vivo biodistribution studies.

2. Radiotracer Administration:

• Each mouse was intravenously injected with approximately 3.7 MBq of either [18F]THK-5451 or [18F]THK-5351 through the tail vein.

3. Tissue Collection and Measurement:

- At designated time points post-injection (2, 10, 30, and 60 minutes), mice were euthanized.
- The brains were promptly removed, weighed, and the radioactivity was measured using a gamma counter.

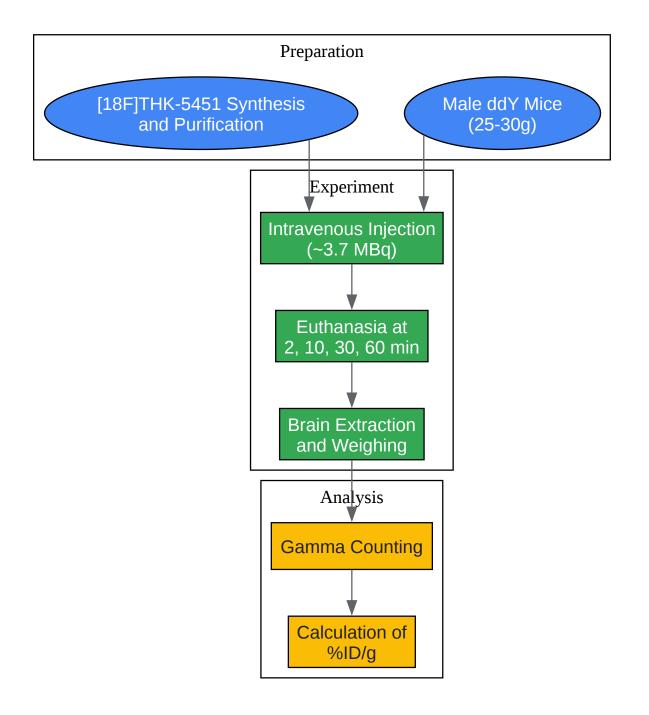


- The percentage of the injected dose per gram of brain tissue (%ID/g) was calculated by comparing the tissue radioactivity with a standard of the injected dose.
- 4. In Vivo Metabolism Analysis:
- To assess the metabolic stability of the enantiomers in the brain, a separate cohort of mice was used.
- Following the injection of the radiotracer, the brains were removed and homogenized.
- The homogenates were analyzed using thin-layer chromatography to separate the intact radiotracer from its radioactive metabolites.
- Studies have shown that degradation of both tracers in the brain was relatively slow compared to plasma, with the unchanged radiotracer decreasing to nearly 40% at 30 minutes after injection.[1]

Visualizations

Experimental Workflow for Mouse Biodistribution Study



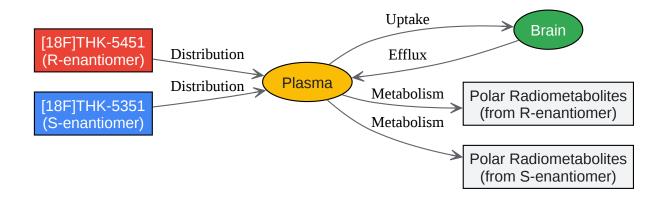


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Caption: Workflow of the ex vivo biodistribution study in mice.

Metabolic Pathway of THK5351 Enantiomers in Mice





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Caption: Simplified metabolic fate of THK5351 enantiomers in vivo.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
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